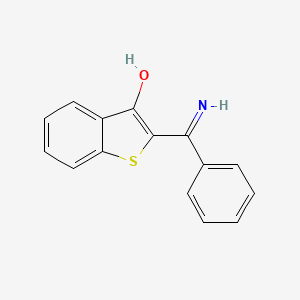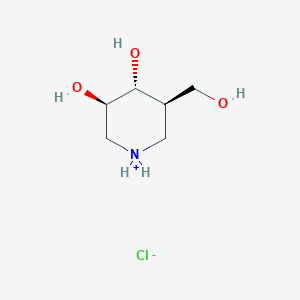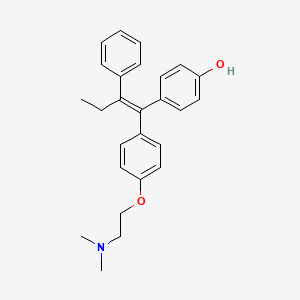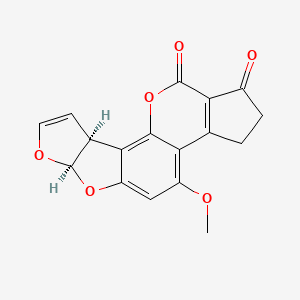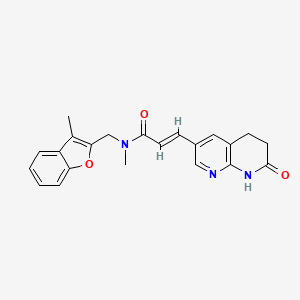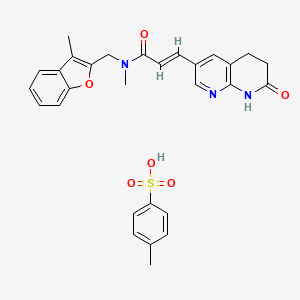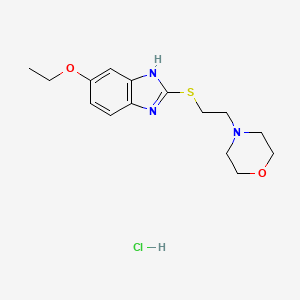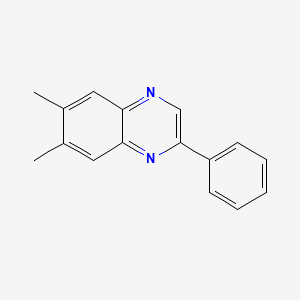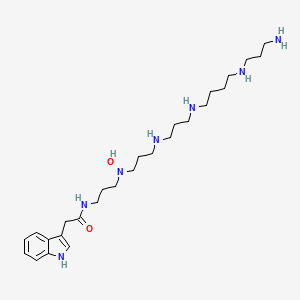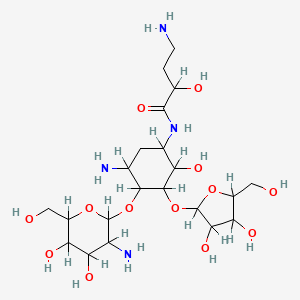
Antibiotic Z-1159-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic Z-1159-1 is a biochemical.
Aplicaciones Científicas De Investigación
Antibiotic Resistance and New Agents
Research on antibiotics like Z-1159-1 is crucial due to the continuous challenge of antibiotic resistance. Studies highlight the need for new antibacterial agents capable of inhibiting bacterial growth. Nanoparticles like ZrO2–ZnO have shown promising antibacterial activity against various bacteria, suggesting a potential pathway for developing new antibiotics (Ayanwale & Reyes-López, 2019).
Multidrug-Resistant Bacteria
The rise of multidrug-resistant gram-negative bacteria underscores the importance of novel pipeline antibiotics. Current research focuses on identifying new antibiotics with different mechanisms of action, highlighting the limited options available for treating gram-negative infections and the need for ongoing research and development (Provenzani et al., 2020).
Antibiotics in the Environment
The environmental impact of antibiotics is an area of significant concern. Research shows that antibiotics, their metabolites, or degradation products can reach terrestrial and aquatic environments, affecting environmental and other bacteria. This leads to a greater focus on the fate and impact of antibiotics in the environment (Kemper, 2008).
Antibiotic Alternatives
Exploring alternatives to traditional antibiotics has become crucial. Symposiums and research initiatives have been focused on highlighting scientific breakthroughs and novel technologies that could lead to alternatives to conventional antibiotics, particularly in animal production and health (Seal et al., 2013).
Antibiotics Bioremediation
Studies also delve into the challenges of antibiotics bioremediation, addressing the environmental sources, degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms. This is especially crucial in developing nations where antibiotic pollution is a significant issue (Kumar et al., 2019).
Nanomaterials in Antibacterial Applications
Research into ZnO nanomaterials has shown their potential as new antibacterial agents. These materials offer broad-spectrum antibacterial properties, lasting effects, and excellent biocompatibility, making them a focus for new antibacterial agents research (Jiang et al., 2020).
Antibiotic Resistance Mechanisms
Understanding and overcoming antibiotic resistance is a key area of research. Studies are exploring cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, given the growing concern around drug-resistant bacteria (Richardson, 2017).
Propiedades
Número CAS |
55528-52-4 |
|---|---|
Nombre del producto |
Antibiotic Z-1159-1 |
Fórmula molecular |
C21H40N4O13 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H40N4O13/c22-2-1-8(28)19(34)25-7-3-6(23)17(37-20-11(24)15(32)13(30)9(4-26)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,26-33H,1-5,22-24H2,(H,25,34) |
Clave InChI |
NRBAPKVHONIXPV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Apariencia |
Solid powder |
Otros números CAS |
55528-52-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antibiotic Z-1159-1; Z-1159-1. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
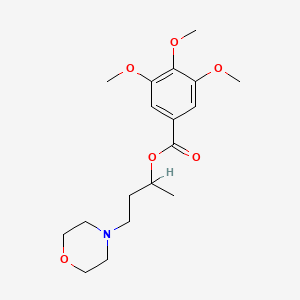
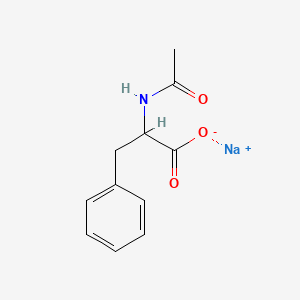
![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)
